
Glyoxal-bis(carbethoxy-imide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethane-1,2-diylidenedicarbamate typically involves the reaction of ethane-1,2-diylidenedicarbamate with diethylamine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl ethane-1,2-diylidenedicarbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace one of the ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of diethyl ethane-1,2-diylidenedicarboxylate.
Reduction: Formation of diethyl ethane-1,2-diyldicarbamate.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl ethane-1,2-diylidenedicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of diethyl ethane-1,2-diylidenedicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit or activate these targets, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl ethane-1,2-diyldicarbamate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl pentane-1,5-diyldicarbamate: Similar functional groups but with a different carbon chain length.
Diethyl 2,2-dichloroethane-1,1-diyldicarbamate: Contains additional chlorine atoms, leading to different reactivity.
Uniqueness
Diethyl ethane-1,2-diylidenedicarbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot . Its rarity and specialized use in research further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
35896-51-6 |
|---|---|
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
ethyl (NE)-N-[(2E)-2-ethoxycarbonyliminoethylidene]carbamate |
InChI |
InChI=1S/C8H12N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h5-6H,3-4H2,1-2H3/b9-5+,10-6+ |
InChI-Schlüssel |
STPPAPQQMQVSNN-NXZHAISVSA-N |
Isomerische SMILES |
CCOC(=O)/N=C/C=N/C(=O)OCC |
Kanonische SMILES |
CCOC(=O)N=CC=NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)
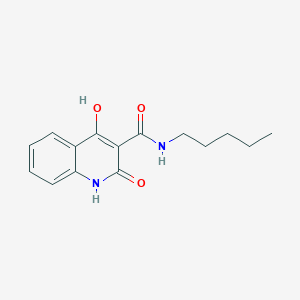


![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
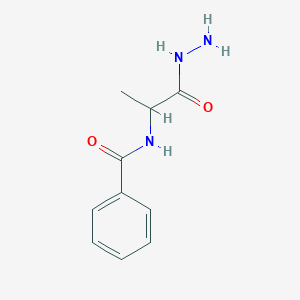
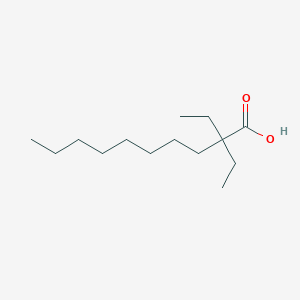
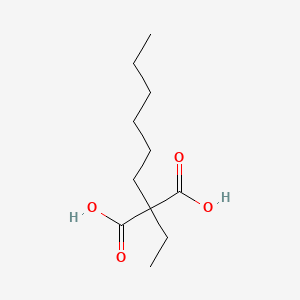
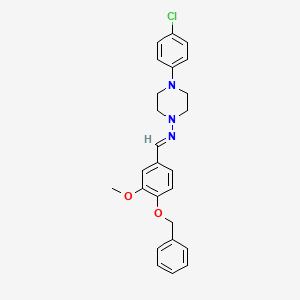
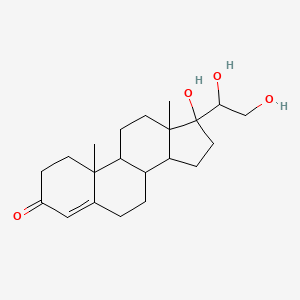
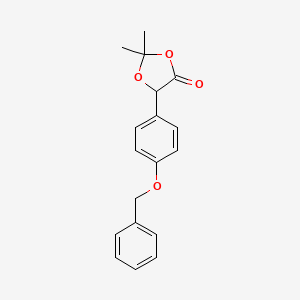


![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)
